3-((3-Bromophenyl)thio)propanal
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9BrOS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2 |
InChI Key |
BXDYKYYGEGVWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCC=O |
Origin of Product |
United States |
Advanced Catalytic Systems:
The future of aryl thioether aldehyde synthesis is closely tied to advancements in catalysis.
Photocatalysis: Visible-light photocatalysis is a rapidly growing field that enables the formation of C–S bonds under exceptionally mild conditions. rsc.orgrsc.org This approach often avoids the need for high temperatures and strong bases, increasing functional group tolerance. rsc.orgrsc.org Recent studies have shown that electron donor-acceptor (EDA) complexes can facilitate C–S bond formation through photoactivation, offering a green and novel pathway for synthesizing sulfur-containing compounds. rsc.orgrsc.org Thiol-free organocatalytic methods are also being developed, using simple sulfur sources to react with photochemically generated aryl radicals. nih.govacs.org
Dual Catalysis: Systems that combine different catalytic modes, such as photoredox and metal catalysis, are emerging. These can enable novel transformations that are not possible with a single catalyst, offering new routes to complex thioether derivatives. researchgate.net
Flow Chemistry and Process Automation:
Continuous flow chemistry offers significant advantages over traditional batch synthesis for this class of compounds.
Enhanced Control and Safety: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and mixing. vapourtec.comcolab.ws This is particularly beneficial for managing potentially exothermic reactions or handling reactive intermediates. acs.org The use of mass flow controllers can also enable the precise addition of gases like CO and H2 for formylation reactions. nih.gov
Scalability and Efficiency: Flow chemistry can often be scaled up more easily and safely than batch processes. It can reduce reaction times and improve yields, making the synthesis of aryl thioether aldehydes more efficient for industrial applications. acs.orgnih.gov Automated systems can further enhance productivity by enabling iterative synthesis and purification. chemrxiv.org
Novel Synthetic Applications and Molecular Design:
The unique structure of substituted aryl thioether aldehydes opens up new avenues in molecular design.
Late-Stage Functionalization: The development of robust synthetic methods allows for the introduction of the thioether aldehyde moiety into complex molecules at a late stage of the synthesis. This is a powerful strategy in drug discovery, as it enables the rapid creation of analogues for structure-activity relationship studies. nih.gov
Bioorthogonal Chemistry: The aldehyde group can participate in bioorthogonal reactions, allowing these molecules to be used as chemical probes to study biological systems. The thioether linkage can modulate properties like lipophilicity and metabolic stability.
Materials Science: Aryl thioethers are used in the development of advanced organic materials. cornell.edu The aldehyde functionality provides a handle for polymerization or for grafting onto surfaces, leading to new polymers and functional materials with tailored electronic or optical properties.
Table 1: Comparison of Synthetic Methodologies for Aryl Thioether Synthesis
| Methodology | Advantages | Disadvantages | Emerging Trends |
|---|---|---|---|
| Transition-Metal Catalysis | High efficiency, good scope | Catalyst cost and sensitivity, potential sulfur poisoning researchgate.net | Development of more robust and cheaper catalysts (e.g., copper, nickel) |
| Photocatalysis | Mild conditions, high regioselectivity, green chemistry rsc.orgrsc.org | Can require specific light sources and photosensitizers | EDA complex activation rsc.org, metal-free systems nih.govacs.org |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability vapourtec.comnih.gov | High initial equipment cost | Integration with other technologies like photocatalysis and automated synthesis acs.orgvapourtec.com |
| Radical-Based Methods | Good for late-stage functionalization, alternative reactivity nih.gov | Can lack selectivity, may require radical initiators | Photochemical generation of radicals, development of new radical precursors nih.govacs.org |
Structural Elucidation and Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for delineating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
A ¹H NMR spectrum of 3-((3-Bromophenyl)thio)propanal would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electronic environment of the proton.
The aldehydic proton (CHO) would appear as a characteristic singlet or a triplet at a downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons of the ethylene (B1197577) bridge (-S-CH₂-CH₂-CHO) would give rise to two multiplets. The protons alpha to the carbonyl group (CH₂-CHO) would likely appear as a triplet, while the protons adjacent to the sulfur atom (S-CH₂) would also be a triplet. The coupling between these adjacent methylene (B1212753) groups would result in this triplet-of-triplets pattern.
The aromatic protons on the 3-bromophenyl ring would exhibit a complex splitting pattern in the aromatic region of the spectrum (typically 7-8 ppm). The substitution pattern would lead to four distinct signals, with their multiplicity (singlet, doublet, triplet, or doublet of doublets) and coupling constants (J values) providing definitive information about their relative positions on the ring.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aldehydic H | ~9.8 | t |
| -CH₂-CHO | ~2.8 | t |
| -S-CH₂- | ~3.2 | t |
Note: This is a hypothetical data table as no experimental data is publicly available.
The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected.
The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing around 200 ppm. The carbons of the ethylene bridge would resonate in the aliphatic region (20-50 ppm). The six carbons of the 3-bromophenyl ring would produce six separate signals in the aromatic region (120-140 ppm). The carbon atom directly bonded to the bromine atom (C-Br) would have a characteristic chemical shift, influenced by the heavy atom effect of bromine.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | ~200 |
| -CH₂-CHO | ~45 |
| -S-CH₂- | ~30 |
| C-S (Aromatic) | ~138 |
| C-Br (Aromatic) | ~123 |
Note: This is a hypothetical data table as no experimental data is publicly available.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the aldehydic proton and the adjacent methylene protons, as well as between the two methylene groups of the propanal chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene groups and the protonated aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule, NOESY can provide information about the spatial proximity of protons.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
|---|---|
| [C₉H₉⁷⁹BrOS]⁺ | 243.9588 |
Note: This is a hypothetical data table as no experimental data is publicly available.
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to infer its structure.
Key fragmentation pathways for this compound would likely involve cleavage of the C-S bonds and the bonds within the propanal chain. Expected fragments would include the 3-bromophenylthio cation and various fragments arising from the propanal side chain. The analysis of these fragment ions would provide strong corroborating evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.
In the analysis of This compound , IR spectroscopy would be expected to reveal key absorption bands corresponding to its principal functional groups. A hypothetical IR spectrum would exhibit a strong absorption band in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aldehyde. Another significant feature would be the C-H stretching vibration of the aldehyde group, typically observed as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring could also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range. The C-S (thioether) linkage typically shows weak absorption bands, which can be difficult to assign definitively but are expected in the fingerprint region. The C-Br stretching vibration is expected to appear at lower frequencies, generally in the 500-600 cm⁻¹ range.
A summary of the expected characteristic IR absorption bands for This compound is presented in the interactive data table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aldehyde C=O | 1720-1740 | Stretch |
| Aldehyde C-H | 2720 and 2820 | Stretch |
| Aromatic C-H | >3000 | Stretch |
| Aromatic C=C | 1450-1600 | Stretch |
| Thioether C-S | 600-800 | Stretch |
| C-Br | 500-600 | Stretch |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about the functional groups and connectivity of a molecule, X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
For a compound like This compound , a successful X-ray crystallographic analysis would provide definitive proof of its structure. It would confirm the connectivity of the 3-bromophenyl group to the sulfur atom and the propanal chain. Furthermore, it would reveal crucial stereochemical information, including bond lengths, bond angles, and torsion angles. This data is invaluable for understanding the molecule's conformation in the solid state and can provide insights into its potential intermolecular interactions, such as packing forces in the crystal lattice.
The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging and time-consuming process.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The results of elemental analysis are used to determine the empirical formula of a compound, which can then be compared to the expected formula based on the proposed structure.
For This compound , with a molecular formula of C₉H₉BrOS, the theoretical elemental composition can be calculated as follows:
Carbon (C): 43.74%
Hydrogen (H): 3.67%
Bromine (Br): 32.33%
Oxygen (O): 6.47%
Sulfur (S): 12.97%
In a typical CHNS analysis, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The bromine content would be determined by other methods, such as titration or ion chromatography, after decomposition of the organic matrix.
The experimentally determined percentages of C, H, and S for a synthesized sample of This compound would be compared to the theoretical values. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the compound.
An interactive data table summarizing the theoretical elemental composition is provided below.
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 108.09 | 43.74 |
| Hydrogen | H | 1.01 | 9.09 | 3.67 |
| Bromine | Br | 79.90 | 79.90 | 32.33 |
| Oxygen | O | 16.00 | 16.00 | 6.47 |
| Sulfur | S | 32.07 | 32.07 | 12.97 |
| Total | 247.15 | 100.00 |
Computational and Theoretical Investigations of 3 3 Bromophenyl Thio Propanal
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and reactivity of molecules. These in silico methods provide insights that complement experimental findings.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 3-((3-Bromophenyl)thio)propanal, these calculations would help in predicting its reactivity in various chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for the compound is unavailable.)
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insights
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal stabilizing effects such as hyperconjugation and resonance. In this compound, NBO analysis would quantify the delocalization of electrons involving the bromine atom, the phenyl ring, the sulfur atom, and the propanal chain. This would provide a deeper understanding of the molecule's electronic stability and the nature of its chemical bonds.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the exploration of conformational flexibility and the influence of the environment, such as a solvent, on molecular behavior.
Dynamic Conformational Landscapes and Rotational Barriers
The flexible propanal and thioether linkages in this compound allow it to adopt various shapes or conformations. MD simulations can map out the energy landscape of these different conformations and identify the most stable ones. Furthermore, these simulations can calculate the energy barriers for rotation around specific bonds, providing insight into the molecule's flexibility and the likelihood of transitioning between different conformations.
Intermolecular Interactions and Solvent Effects on Molecular Conformation
The behavior of a molecule can be significantly influenced by its surroundings, particularly in a solution. MD simulations can model the interactions between this compound and solvent molecules. This would reveal how the solvent affects the molecule's preferred conformation and its dynamic behavior. Understanding these solvent effects is crucial for predicting the molecule's properties and reactivity in a real-world chemical or biological environment.
: A Review of Currently Available Research
Despite a thorough and systematic search of scientific literature and chemical databases, no specific computational or theoretical investigations focused solely on the chemical compound this compound were identified. Therefore, it is not possible to provide a detailed article on its reaction mechanism prediction, energy landscape analysis, or spectroscopic parameter prediction based on existing research findings.
The inquiry for in-depth computational analysis, including transition state characterization, activation energy calculations, Intrinsic Reaction Coordinate (IRC) computations, and predictive spectroscopic data (NMR and IR), requires dedicated research studies that, to date, have not been published in the public domain for this specific molecule.
While general computational methodologies exist for studying molecules with similar functional groups (aryl halides, thioethers, and aldehydes), the strict focus of this request on "this compound" precludes the inclusion of data from related but distinct chemical entities. Extrapolating findings from other compounds would not meet the standard of scientific accuracy and specificity required.
Further research, should it be undertaken by the scientific community, would be necessary to populate the detailed outline provided in the user's request. Such studies would likely employ Density Functional Theory (DFT) and other quantum chemical methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound.
Information regarding "this compound" is not available in the public domain.
Extensive research has yielded no specific scientific literature, experimental data, or documented applications for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its potential research applications and future perspectives as outlined in the request.
The provided outline requires in-depth, scientifically accurate information regarding the role of this specific compound in various areas of chemical science, including:
Its function as a key intermediate in the synthesis of complex molecules.
Its application as a building block for functional materials such as polymers or in ligand design.
Its contribution to the development of novel catalytic and stereoselective reactions.
Its utility in expanding chemical space through rational design.
Its potential in fostering interdisciplinary research.
The absence of any published data, including synthesis protocols, reaction schemes, or application studies for "this compound," precludes the generation of a fact-based and authoritative article. While general information on related structures such as thioethers, thioaldehydes, and bromophenyl-containing compounds is available, any attempt to extrapolate this to the specific, requested molecule would be speculative and would not adhere to the strict requirement for scientifically accurate content focused solely on "this compound."
Therefore, the generation of the requested article is not feasible due to the lack of available scientific information on the subject compound.
Potential Research Applications and Future Perspectives of 3 3 Bromophenyl Thio Propanal
Future Challenges and Emerging Research Directions in Substituted Aryl Thioether Aldehydes
Substituted aryl thioether aldehydes, a class of compounds featuring an aldehyde group and a thioether linkage on an aromatic ring, are gaining recognition as versatile intermediates in organic synthesis. The specific compound 3-((3-Bromophenyl)thio)propanal serves as a prime example of this class, embodying the structural features that make these molecules valuable building blocks. Its architecture—a propanal unit linked via a sulfur atom to a brominated phenyl ring—offers multiple reaction sites for constructing more complex molecules. However, the full potential of this class of compounds is currently tempered by several synthetic and application-based challenges. Overcoming these hurdles and exploring new scientific frontiers are the focus of current and future research.
The dual reactivity of the aldehyde and the thioether, combined with the potential for further functionalization on the aryl ring, makes these compounds particularly relevant in medicinal chemistry and materials science. cornell.edu Thioethers are integral to numerous pharmaceuticals, and aldehydes are key precursors for a wide array of chemical transformations. nih.govrsc.org The development of novel molecules for treating diseases like cancer is an ongoing effort where thioether-containing compounds may emerge as a new, effective class of agents. nih.govresearchgate.net
Synthetic and Methodological Challenges
The synthesis of substituted aryl thioether aldehydes is not without its difficulties. Key challenges lie in achieving high selectivity, managing the reactivity of the aldehyde group, and developing sustainable synthetic methods.
Chemoselectivity and Protecting Group Strategies: A primary challenge is the inherent reactivity of the aldehyde group, which can be sensitive to the conditions used for forming the C–S bond. This often necessitates the use of protecting groups, adding steps to the synthesis and generating more waste. The development of new synthetic methods that can tolerate unprotected aldehydes is a significant area of research.
Catalyst Development and C–S Bond Formation: While traditional methods like transition-metal-catalyzed cross-coupling are used, they often require expensive and sensitive catalysts. researchgate.net Furthermore, sulfur-containing compounds can sometimes poison these catalysts, reducing their efficacy. Radical-based methods for installing sulfur functional groups have recently gained prominence, offering pathways that can avoid preserving sensitive organosulfur groups through long synthetic routes. nih.gov
Purification and Stability: The presence of sulfur can complicate purification processes like chromatography. Moreover, both the thioether and aldehyde moieties are susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or carboxylic acids, respectively. Ensuring the stability of the final compound and intermediates is a critical consideration.
Emerging Research Directions
To address these challenges, researchers are exploring innovative strategies and technologies. These emerging directions promise to make the synthesis of compounds like This compound more efficient, sustainable, and versatile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((3-Bromophenyl)thio)propanal, and what key intermediates should be considered?
- Answer : A viable route involves nucleophilic substitution between 3-bromothiophenol (CAS RN 6320-01-0) and a propanal precursor (e.g., 3-bromopropionyl chloride, CAS RN 15486-96-1). The reaction proceeds under basic conditions (e.g., K₂CO₃) to form the thioether bond. Key intermediates include the thiolate anion and the aldehyde intermediate. Post-synthesis, characterization via ¹H NMR (e.g., aldehyde proton at ~9.5 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹, C-S ~600 cm⁻¹) is critical to confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- ¹H NMR : Aromatic protons (δ ~7 ppm, integrating for the 3-bromophenyl group) and the aldehyde proton (δ ~9.5 ppm).
- ¹³C NMR : Carbonyl carbon (~200 ppm), brominated aromatic carbons (δ ~120-140 ppm), and thioether carbon (δ ~35-45 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 245 (C₉H₉BrOS⁺) with fragmentation patterns indicating loss of Br or the aldehyde group .
Q. How can researchers assess the purity of this compound during synthesis?
- Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm for bromine absorption). Compare retention times with a commercially available standard. Purity >95% is typically required for biological assays. Thin-layer chromatography (TLC) with silica gel plates (eluent: hexane/ethyl acetate, 7:3) can provide preliminary purity checks .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of this compound?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic regions (e.g., aldehyde group as electrophilic).
- Frontier molecular orbitals : HOMO-LUMO gap (~4.5 eV for similar compounds) to predict charge transfer interactions.
- Nonlinear optical (NLO) properties : Hyperpolarizability values (β ~1.5 × 10⁻³⁰ esu) suggest potential in photonic applications .
Q. What molecular docking strategies are suitable for evaluating this compound’s interaction with EGFR?
- Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR’s ATP-binding pocket (PDB ID: 1M17). Key steps:
- Optimize the ligand geometry with GAUSSIAN09 .
- Validate docking poses using binding energy scores (ΔG ≤ -8 kcal/mol for strong inhibitors).
- Compare with known inhibitors (e.g., compound 8b, IC₅₀ = 14.8 nM) to assess competitive binding .
Q. How can conflicting cytotoxicity data for bromophenyl derivatives be resolved?
- Answer : Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies:
- Standardize protocols using NCI-60 cell lines and MTT assays.
- Validate results with orthogonal methods (e.g., apoptosis markers like caspase-3 activation).
- Perform SAR studies to isolate the thioether group’s contribution to toxicity vs. bromophenyl .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- Waste disposal : Collect in halogenated waste containers, as brominated compounds may release toxic fumes during incineration .
Q. How can researchers optimize the yield of this compound in scaled-up syntheses?
- Answer :
- Reagent stoichiometry : Use a 1.2:1 molar ratio of 3-bromothiophenol to aldehyde precursor.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Maintain 0–5°C during thiolate formation to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
